3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-8-3-4-10(7-9(8)2)17-15(18)13-11-5-6-12(21-11)14(13)16(19)20/h3-7,11-14H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYPOSAFKRXDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable bicyclic precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and material science. This compound features a bicyclic structure that contributes to its unique chemical properties, enabling diverse applications ranging from pharmaceuticals to polymers.
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. These compounds interact with viral enzymes, inhibiting their function and thereby limiting viral replication. The structural characteristics of the compound allow it to bind effectively to target sites on viral proteins, enhancing its therapeutic efficacy against a range of viruses.
2. Anticancer Properties
Research has shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The presence of the carbamoyl group is particularly important for enhancing the compound's interaction with biological targets implicated in cancer progression.
3. Enzyme Inhibition
The bicyclic structure allows for specific interactions with enzymes, making these compounds potential candidates for enzyme inhibitors. For instance, they could inhibit proteases or kinases involved in various metabolic pathways, offering a route for drug development targeting metabolic disorders.
Material Science Applications
1. Polymer Synthesis
The unique chemical structure of this compound can be utilized in the synthesis of advanced polymers. Its functional groups can facilitate cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties.
2. Coatings and Adhesives
Due to its robust chemical properties, this compound can be incorporated into formulations for coatings and adhesives that require high durability and resistance to environmental degradation. The incorporation of such compounds can improve adhesion properties and extend the lifespan of coated surfaces.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro with a focus on influenza virus strains. |
| Study B | Anticancer Properties | Showed that modified versions of the compound induced apoptosis in breast cancer cell lines through caspase activation pathways. |
| Study C | Polymer Development | Developed a new class of thermosetting polymers with enhanced mechanical properties using the compound as a cross-linking agent. |
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The 7-oxabicyclo[2.2.1]hept-5-ene core is a privileged scaffold in organic synthesis. Below is a detailed comparison of structurally related compounds, focusing on substituents, synthesis, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Bulky substituents (e.g., 3,4-dimethylphenyl in the target compound) may reduce metabolic degradation but could impede target engagement.
- Heterocyclic moieties (e.g., thiazole in ) introduce hydrogen-bonding sites, critical for bioactivity.
Challenges :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how is stereochemical integrity maintained during synthesis?
- Methodology : The bicycloheptene core is typically synthesized via Diels-Alder reactions. For example, acrylic acid reacts with furan derivatives to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid intermediates, which are subsequently functionalized with carbamoyl groups . Stereochemical integrity is maintained using chromatographic separation (e.g., silica gel chromatography) to isolate endo/exo isomers, as described in Nelson & Allen (1972) . NMR analysis (e.g., coupling constants and NOE experiments) confirms stereochemistry .
Q. How can endo and exo isomers of this compound be effectively separated and characterized?
- Methodology : Endo/exo isomers are separated via silica gel chromatography due to differences in polarity . Characterization relies on -NMR: endo isomers exhibit distinct coupling patterns (e.g., ) compared to exo isomers. X-ray crystallography of derivatives (e.g., 3,5-dinitrobenzoate esters) provides absolute stereochemical confirmation .
Q. What spectroscopic methods are most reliable for confirming the molecular structure of this compound and its derivatives?
- Methodology :
Q. What are the key considerations in optimizing Diels-Alder reactions for synthesizing the bicycloheptene core structure?
- Methodology : Use electron-deficient dienophiles (e.g., maleic anhydride) and electron-rich dienes (e.g., furfuryl alcohol derivatives). Reaction temperature (typically 80–100°C) and solvent polarity (e.g., toluene or DMSO) influence regioselectivity and yield . Post-reduction steps (e.g., NaBH) may stabilize intermediates .
Q. How is chromatographic separation applied in purifying intermediates during synthesis?
- Methodology : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates isomers. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .
Advanced Research Questions
Q. How can enzymatic kinetic resolution be utilized to obtain enantiopure forms of derivatives?
- Methodology : Lipase-catalyzed acetylation/deacetylation (e.g., Candida antarctica B) in nonpolar solvents (e.g., pentane or toluene) achieves >98% enantiomeric excess (ee). Key parameters include:
- Substrate solubility in solvent
- Enzyme loading (5–10% w/w)
- Reaction time (30 minutes for acetylation; 18 hours for deacetylation) .
Q. What strategies resolve contradictions in stereochemical assignments using NMR data?
- Methodology : Combine NOESY (nuclear Overhauser effect) and - COSY to map spatial proximity of protons. For example, endo protons (H-4 and H-5) show strong NOE correlations, while exo protons do not. Hydrogenation of double bonds simplifies spectra by eliminating cis/trans isomerism .
Q. How does catalyst choice affect the microstructure of polymers derived from this compound via ROMP?
- Methodology :
| Catalyst | Microstructure | Tacticity |
|---|---|---|
| W(CH--Bu)(NAr)(OCMe(CF)) | All-cis double bonds | Syndiotactic |
| RuCl-based | High trans content | Isotactic |
| Ru(HO) | Random cis/trans | Atactic |
| Tacticity is confirmed via -NMR of hydrogenated polymers . |
Q. What mechanistic insights explain the reactivity of this compound's anhydride derivatives in superbasic media with amidoximes?
- Methodology : In NaOH/DMSO, the anhydride undergoes nucleophilic attack by amidoximes, forming bicyclic amides. The superbasic medium deprotonates amidoximes, enhancing nucleophilicity. Reaction progress is monitored via -NMR shifts (e.g., disappearance of anhydride protons at δ 5.5–6.0) .
Q. How do substituent variations on the aromatic carbamoyl group influence conformational stability?
- Methodology : Substituents (e.g., methoxy vs. nitro groups) alter steric and electronic effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
